

2-Chlorophenyl sulfamate in the synthesis of bioactive molecules

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Compound of Interest

Compound Name: 2-Chlorophenyl sulfamate

Cat. No.: B8699735

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2-Chlorophenyl Sulfamate: A Versatile Linchpin in the Synthesis of Bioactive Molecules and Pharmaceuticals

Introduction and Mechanistic Rationale

Aryl sulfamates, including **2-chlorophenyl sulfamate** (CAS: 136167-06-1), have emerged as highly versatile building blocks in modern organic synthesis and drug discovery[1]. Historically, organic chemists relied heavily on aryl halides or highly reactive aryl triflates to construct complex biaryl frameworks. However, aryl sulfamates offer a superior balance of stability and reactivity[2]. They are bench-stable, resistant to hydrolysis, and serve a dual purpose: acting as a robust directing group for C–H functionalization prior to catalysis[3], and subsequently functioning as an electrophilic pseudohalide in transition-metal-catalyzed cross-coupling reactions[4].

Beyond their utility as synthetic handles, the sulfamate moiety itself is a privileged pharmacophore. It is widely recognized for its critical role in steroid sulfatase (STS) inhibition, making compounds like **2-chlorophenyl sulfamate** essential precursors in the development of targeted therapies for hormone-dependent cancers[5].

Applications in Bioactive Molecule Synthesis

Steroid Sulfatase (STS) Inhibitors

The sulfamate group ($-\text{OSO}_2\text{NH}_2$ or $-\text{OSO}_2\text{NR}_2$) is a structural mimic of the endogenous sulfate substrate of the STS enzyme. Derivatives of **2-chlorophenyl sulfamate**, such as [4-(1-adamantylcarbamoyl)-2-chlorophenyl] sulfamate, have been synthesized and evaluated as highly potent STS inhibitors[5]. The 2-chloro substituent provides crucial steric and electronic effects that enhance the binding affinity within the enzyme's active site. By irreversibly binding to STS, these molecules prevent the hydrolysis of estrone sulfate to estrone, a key driver in the proliferation of breast cancer cells[5].

Sequential C–H Functionalization and Cross-Coupling

In the total synthesis of complex natural products, **2-chlorophenyl sulfamate** can be utilized in a highly efficient "double punch" strategy[2]. The sulfamate oxygen coordinates strongly to organolithium reagents, directing metalation (Directed ortho-Metalation, DoM) to the adjacent unactivated C–H bonds[3]. Once the aromatic ring is functionalized with an electrophile, the $\text{C}(\text{sp}^2)\text{--O}$ bond of the sulfamate can be cleaved via cross-coupling. Computational studies reveal that the oxidative addition of sulfamates to $\text{Ni}(0)$ catalysts occurs via a unique five-centered transition state, resulting in the exclusive and clean cleavage of the Ar--O bond[4].

Sulfonative Rearrangement to para-Sulfonyl Anilines

Recent methodologies have also demonstrated that N-aryl sulfamates can undergo thermal rearrangement to para-sulfonyl anilines using reagents like tributylsulfoammonium betaine (TBSAB). This provides a mild, non-corrosive route to $\text{C}(\text{sp}^2)$ -sulfonated bioactive scaffolds without the need for extreme temperatures or harsh acidic conditions[6].

Quantitative Data: Electrophile Comparison & Optimization

To understand the strategic advantage of aryl sulfamates, it is crucial to compare their reactivity profiles against other common phenol-derived electrophiles.

Table 1: Reactivity Profile of Phenol-Derived Electrophiles in Cross-Coupling

| Electrophile | Stability to Hydrolysis | Directing Group Ability | Typical Catalyst | Relative Reactivity |
|--|-------------------------|-------------------------|------------------|---------------------|
| Aryl Triflates (–OTf) | Low | Poor | Pd | Very High |
| Aryl Carbamates (–OCOR ₂) | High | Excellent | Ni | Low |
| Aryl Sulfamates (–OSO ₂ NR ₂) | High | Excellent | Ni / Pd | High |

Data synthesized from Garg et al.[1] and Nicasio et al.[2].

Table 2: Optimization of Ni-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|--|------------------|--------------------------------|---------|-----------|-----------|
| NiCl ₂ (dppp) | dppp | K ₃ PO ₄ | Toluene | 110 | <20% |
| NiCl ₂ (PCy ₃) ₂ | PCy ₃ | K ₃ PO ₄ | Toluene | 110 | 95% |
| Pd(OAc) ₂ | XPhos | K ₃ PO ₄ | Toluene | 110 | Trace |

Causality Note: The electron-rich, bulky tricyclohexylphosphine (PCy₃) ligand is strictly required to increase the electron density on the Ni center, facilitating the difficult oxidative addition into the C(sp²)–O bond[1].

Experimental Protocols

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Chlorophenyl Sulfamate

This protocol details the coupling of **2-chlorophenyl sulfamate** with arylboronic acids to synthesize functionalized biaryls[4].

1. Reaction Setup:

- Causality: Nickel catalysts are highly sensitive to oxidation. The reaction must be assembled in a nitrogen-filled glovebox or using rigorous Schlenk techniques to prevent the formation of inactive Ni(II) oxides.
- To an oven-dried 10 mL Schlenk flask, add **2-chlorophenyl sulfamate** (1.0 mmol, 1.0 equiv), arylboronic acid (2.5 mmol, 2.5 equiv), K_3PO_4 (4.5 mmol, 4.5 equiv), and $NiCl_2(PCy_3)_2$ (0.05 mmol, 5 mol %).
- Suspend the mixture in anhydrous, degassed toluene (3.3 mL, 0.3 M).

2. Execution:

- Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath for 24 hours.
- Causality: The elevated temperature provides the necessary activation energy to overcome the high barrier of the five-centered transition state during oxidative addition[4].

3. In-Process Control (IPC) & Validation:

- After 18 hours, cool the reaction slightly and withdraw a 50 μ L aliquot under N_2 . Quench with EtOAc/ H_2O .
- Analyze the organic layer via GC-MS or TLC (Hexanes:EtOAc). The complete disappearance of the starting sulfamate validates reaction progression.

4. Workup & Purification:

- Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove insoluble inorganic salts and the nickel catalyst.
- Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel) to isolate the biaryl product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

While Ni is traditional, recent advances allow for the Pd-catalyzed C–N coupling of aryl sulfamates using specialized palladacycles[2].

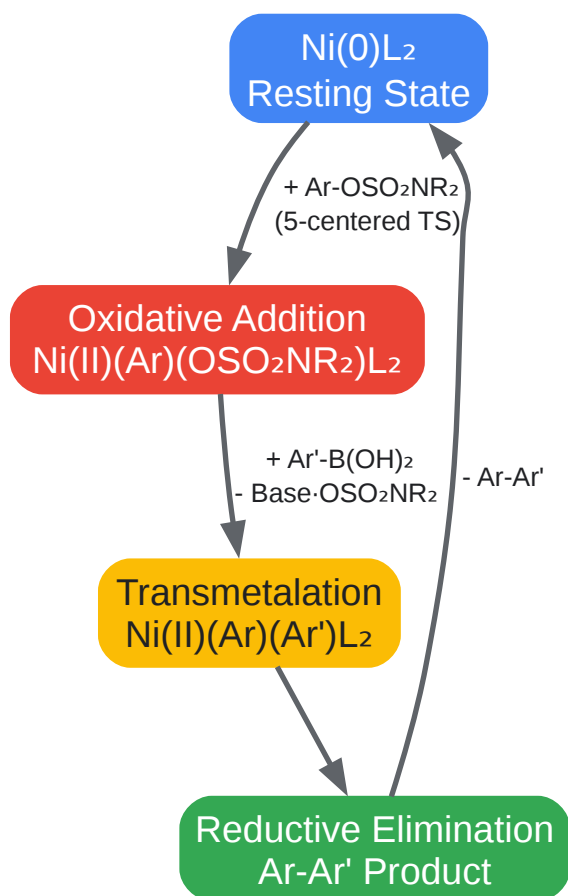
1. Reaction Setup:

- In a sealed tube, combine **2-chlorophenyl sulfamate** (1.0 mmol), an amine nucleophile (1.2 mmol), NaOtBu (1.2 mmol), and the N-methyl-2-aminobiphenyl palladacycle supported by PCyp₂ArXyl₂ (2.5 mol %).
- Add a polar protic solvent mixture (tBuOH:H₂O, 2 mL).
- Causality: The polar protic medium is critical; DFT calculations show it stabilizes the cationic pathway required for the oxidative addition of the sulfamate to the Pd center[2].

2. Execution & Validation:

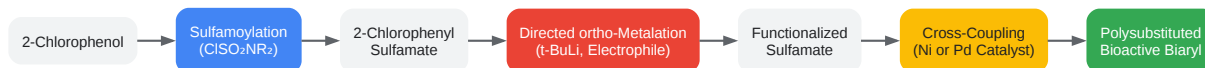
- Stir at 110 °C for 18 hours. Validate completion via LC-MS. Purify via standard aqueous workup and chromatography.

Mechanistic & Workflow Visualizations



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Caption: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura coupling of aryl sulfamates.



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Caption: Workflow for sequential Directed ortho-Metalation (DoM) and Cross-Coupling of Aryl Sulfamates.

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